
Tert-butyl 5-aminopentanoate
Vue d'ensemble
Description
Tert-butyl 5-aminopentanoate is a chemical compound that is of interest in the field of organic synthesis, particularly in the synthesis of enantiomerically pure amines and amino acid derivatives. The compound is related to various research efforts aimed at developing efficient synthetic routes for chiral molecules, which are important in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved by kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which is a closely related structure to tert-butyl 5-aminopentanoate . Additionally, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including a derivative of tert-butyl 5-aminopentanoate, was described using natural or protected l-amino acids, showcasing an efficient synthetic route .
Molecular Structure Analysis
The molecular structure of tert-butyl 5-aminopentanoate and its derivatives can be complex, with the potential for chirality and multiple functional groups. In the context of related compounds, X-ray crystallography and DFT analyses have been used to characterize the molecular and crystal structure of synthesized compounds, revealing details such as intramolecular hydrogen bonding .
Chemical Reactions Analysis
The tert-butyl group in tert-butyl 5-aminopentanoate can serve as a protecting group for the amino functionality during chemical reactions. For example, N-tert-butanesulfinyl imines, which are structurally related to tert-butyl 5-aminopentanoate, have been used as versatile intermediates for the asymmetric synthesis of amines, demonstrating the reactivity of the tert-butyl group in facilitating nucleophilic addition and subsequent deprotection .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of tert-butyl 5-aminopentanoate are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the synthesis of a highly water-soluble stable free radical derivative of a tert-butyl amino compound suggests that the tert-butyl group can impart significant solubility characteristics to the molecule . The stability of these compounds in various conditions, such as pH levels, can also be an important aspect of their physical and chemical properties .
Applications De Recherche Scientifique
Chromogenic Protease Substrates in HIV Research
Tert-butyl 5-aminopentanoate derivatives have been utilized in HIV research. Specifically, a protected derivative of this compound was used for the solid-phase peptide synthesis of oligopeptides, serving as sequence-specific chromogenic protease substrates. These substrates are instrumental in detecting HIV-protease activity, which is a critical aspect of HIV/AIDS research and therapy development (Badalassi et al., 2002).
Synthetic Applications in Organic Chemistry
In the field of organic chemistry, tert-butyl 5-aminopentanoate derivatives have been used as intermediates in various synthetic pathways. For instance, they have been involved in the total synthesis of cryptophycin-24 (Arenastatin A), highlighting their role in constructing complex organic molecules (Eggen et al., 2000). Additionally, they have been applied in the synthesis of (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, a precursor for tumor imaging in positron emission tomography (Liu et al., 2017).
Medicinal Chemistry and Drug Design
In medicinal chemistry, tert-butyl groups, including those in tert-butyl 5-aminopentanoate derivatives, are often incorporated into bioactive compounds. They can modulate properties like lipophilicity and metabolic stability, which are crucial considerations in drug design and development (Westphal et al., 2015).
Enantioselective Synthesis
Tert-butyl 5-aminopentanoate derivatives also find applications in enantioselective synthesis, aiding in the production of chiral compounds. For instance, they have been used in the synthesis of enantiopure non-natural alpha-amino acids, demonstrating their versatility in creating stereochemically complex molecules (Constantinou-Kokotou et al., 2001).
NMR Studies in Protein Research
In protein research, tert-butyl derivatives, including tert-butyl 5-aminopentanoate-related compounds, have been used as NMR tags for studying high-molecular-weight systems and measuring ligand binding affinities. Their unique properties allow for the detection of narrow signals in NMR spectra, facilitating the study of protein structures and interactions (Chen et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 5-aminopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJPZBBBNJPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



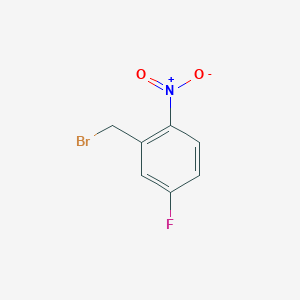
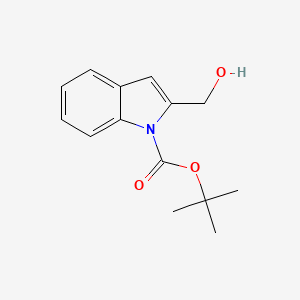
![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)
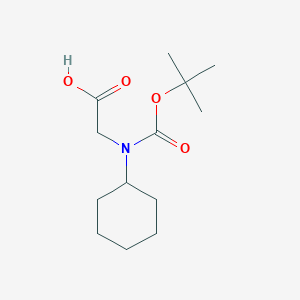



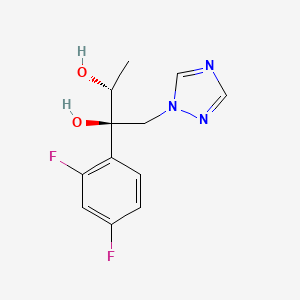
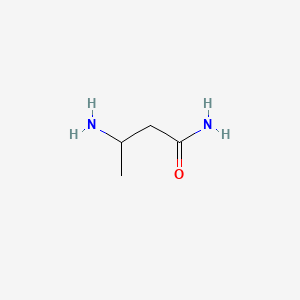
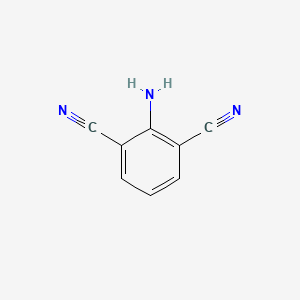
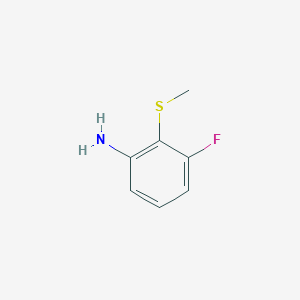
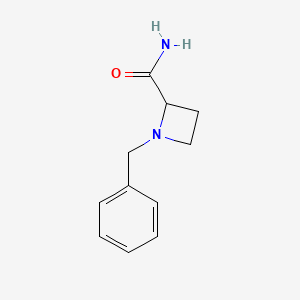
![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)
